

# Conivaptan Hydrochloride: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Conivaptan Hydrochloride |           |
| Cat. No.:            | B1669424                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Conivaptan hydrochloride (Vaprisol®), a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors, represents a significant advancement in the management of euvolemic and hypervolemic hyponatremia. Developed by Yamanouchi Pharmaceuticals (now Astellas Pharma), conivaptan was the first in its class to receive FDA approval for this indication. Its mechanism of action, targeting the underlying hormonal driver of water retention in hyponatremia, offers a distinct advantage over traditional therapies. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of conivaptan hydrochloride, presenting key data, experimental methodologies, and relevant physiological pathways.

### **Discovery and Rationale**

Hyponatremia, the most common electrolyte disorder in hospitalized patients, is frequently caused by excessive secretion of AVP, also known as antidiuretic hormone (ADH)[1]. AVP's primary role in regulating water balance is mediated through the V2 receptor in the renal collecting ducts, which promotes water reabsorption[2][3][4]. The V1A receptor, found on vascular smooth muscle, mediates vasoconstriction[4]. In conditions like the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) or heart failure, non-osmotic AVP release leads to water retention and dilutional hyponatremia[1].



This pathophysiology provided a clear rationale for the development of AVP receptor antagonists. The goal was to create an agent that could induce "aquaresis"—the excretion of electrolyte-free water—to correct serum sodium levels without significantly altering electrolyte balance[5]. Conivaptan (formerly YM087) was identified by Yamanouchi as a potent, non-peptide molecule with high affinity for both V1A and V2 receptors, making it the first dual antagonist of its kind[1][6][7].

# Preclinical Development In Vitro Characterization

Conivaptan's activity was first characterized in vitro to determine its affinity and functional antagonism at human vasopressin receptors. These studies were crucial in establishing its potency and selectivity profile.

Data Presentation: In Vitro Activity of Conivaptan

| Parameter                              | Receptor Subtype                                     | Value      |
|----------------------------------------|------------------------------------------------------|------------|
| Binding Affinity (Ki)                  | Human V1A                                            | 6.3 nM[8]  |
| Human V2                               | 1.1 nM[8]                                            |            |
| Human V1B                              | No effect on binding[8]                              | _          |
| Functional Antagonism (IC50)           | Human V1A (AVP-induced<br>Ca <sup>2+</sup> increase) | 14.3 nM[8] |
| Human V2 (AVP-induced cAMP production) | 1.95 nM[8]                                           |            |

These in vitro studies demonstrated that conivaptan is a potent antagonist with nanomolar affinity for both V1A and V2 receptors, and notably higher affinity for the V2 receptor, without any agonistic activity.[1][8]

Experimental Protocols: In Vitro Assays

 Receptor Binding Assay: The binding affinity of conivaptan was determined using radioligand binding assays. Human V1A, V1B, and V2 receptors were cloned and transiently expressed







in COS-1 cells (monkey renal tissue origin). The ability of conivaptan to displace the binding of radiolabeled [3H]AVP to membrane preparations from these cells was measured to calculate the Ki values.[8]

- Functional Antagonism Assays:
  - V1A Receptor: COS-1 cells expressing human V1A receptors were used. The antagonistic
    effect was measured by conivaptan's ability to inhibit the AVP-induced increase in
    intracellular calcium concentration ([Ca2+]i), a key downstream signal of V1A activation.[8]
  - V2 Receptor: COS-1 cells expressing human V2 receptors were utilized. Functional
    antagonism was determined by measuring conivaptan's ability to inhibit AVP-stimulated
    accumulation of cyclic AMP (cAMP), the primary second messenger for the V2 receptor.[8]

Visualization: Conivaptan's Mechanism of Action at the V2 Receptor





Click to download full resolution via product page

Caption: V2 receptor signaling pathway and antagonism by conivaptan.



#### In Vivo Preclinical Studies

Conivaptan was evaluated in animal models to confirm its aquaretic effects and its ability to correct hyponatremia.

Experimental Protocols: SIADH Rat Model

A rat model of SIADH was developed to mimic the clinical condition. This was achieved by continuous subcutaneous administration of AVP via an osmotic mini-pump to induce antidiuresis. Hyponatremia was then induced in these rats through additional water loading. This model successfully replicated the key characteristics of clinical SIADH, including decreased blood sodium concentration and plasma osmolality.[9]

Visualization: Preclinical Experimental Workflow





Click to download full resolution via product page

Caption: Workflow for evaluating conivaptan in a rat model of SIADH.

Data Presentation: Efficacy in SIADH Rat Model



| Treatment Group              | Effect on Blood<br>Sodium  | Effect on Plasma<br>Osmolality | Effect on Blood<br>Potassium |
|------------------------------|----------------------------|--------------------------------|------------------------------|
| Conivaptan (0.1, 1 mg/kg IV) | Significantly Increased[9] | Significantly Increased[9]     | No significant change        |
| Furosemide (10 mg/kg         | No Increase[9]             | No Increase[9]                 | Significantly Lowered[9]     |

These results demonstrated that conivaptan effectively and specifically corrects hyponatremia in an animal model of SIADH, unlike loop diuretics which cause broader electrolyte loss.[9]

# **Clinical Development**

Conivaptan underwent rigorous clinical evaluation in multicenter, randomized, double-blind, placebo-controlled trials to establish its efficacy and safety in hospitalized patients with euvolemic or hypervolemic hyponatremia.[2][10][11]

#### **Pivotal Clinical Trials**

Key trials assessed both intravenous and oral formulations of conivaptan. Patients typically had a baseline serum sodium between 115 and <130 mEq/L.[2][10]

Experimental Protocols: Clinical Trial Design

- Patient Population: Hospitalized adults with euvolemic or hypervolemic hyponatremia (serum Na+ 115 to <130 mEq/L).[2]</li>
- Study Design: Double-blind, placebo-controlled, randomized, multicenter studies.[2][10]
- Interventions:
  - Intravenous (IV): A 20 mg loading dose infused over 30 minutes, followed by a continuous infusion of 20 mg/day or 40 mg/day for up to four days.[11][12] Some studies evaluated doses up to 80 mg/day.[2]
  - Oral: 40 mg/day or 80 mg/day given in two divided doses for 5 days.[10]



- Primary Efficacy Endpoint: The primary measure was the change in serum sodium, often assessed as the baseline-adjusted area under the curve (AUC) for serum sodium concentration over the treatment period.[2][10]
- Secondary Endpoints: Included the time to a confirmed increase in serum sodium (e.g., ≥4 mEq/L), the total time the serum sodium was elevated above baseline, and the proportion of patients achieving a normal serum sodium (≥135 mEq/L) or a clinically significant increase (e.g., ≥6 mEq/L).[2][10]

Data Presentation: Efficacy of Intravenous Conivaptan vs. Placebo

| Efficacy Measure                                                      | Placebo             | Conivaptan (40<br>mg/day) | Conivaptan (80<br>mg/day) |
|-----------------------------------------------------------------------|---------------------|---------------------------|---------------------------|
| LS Mean Serum Na+<br>Increase from<br>Baseline at End of<br>Treatment | 0.8 ± 0.8 mEq/L[2]  | 6.3 ± 0.7 mEq/L[2]        | 9.4 ± 0.8 mEq/L[2]        |
| LS Mean Serum Na+<br>Increase from<br>Baseline at 24 hours            | 0.4 ± 0.7 mEq/L[13] | 6.4 ± 0.7 mEq/L[13]       | 8.1 ± 0.7 mEq/L[13]       |

Intravenous conivaptan demonstrated a rapid and statistically significant increase in serum sodium levels compared to placebo.[2][13]

Data Presentation: Efficacy of Oral Conivaptan vs. Placebo



| Efficacy Measure                                                      | Placebo        | Conivaptan (40<br>mg/day) | Conivaptan (80<br>mg/day) |
|-----------------------------------------------------------------------|----------------|---------------------------|---------------------------|
| LS Mean Serum Na+<br>Increase from<br>Baseline at End of<br>Treatment | 3.4 mEq/L[10]  | 6.4 mEq/L[10]             | 8.2 mEq/L[10]             |
| Median Time to<br>Confirmed Serum Na+<br>Increase of ≥4 mEq/L         | 71.7 hours[10] | 27.5 hours[10]            | 12.1 hours[10]            |
| Patients with Confirmed Normal Na+ (≥135) or Increase ≥6 mEq/L        | 48%[10]        | 71%[10]                   | 82%[10]                   |

The oral formulation also proved effective, though its development was discontinued due to significant drug-drug interactions related to CYP3A4 inhibition.[14]

#### **Pharmacokinetics**

Conivaptan exhibits non-linear pharmacokinetics, largely due to the inhibition of its own metabolism via the cytochrome P450 3A4 (CYP3A4) enzyme.[7]

Data Presentation: Pharmacokinetic Parameters in Hyponatremic Patients

| Parameter                   | Conivaptan (20 mg/day) | Conivaptan (40 mg/day) |
|-----------------------------|------------------------|------------------------|
| Clearance (CL)              | 18.7 L/h[15]           | 9.5 L/h[15]            |
| Elimination Half-life (t½)  | 5.3 hours[15]          | 10.2 hours[15]         |
| Area Under the Curve (AUC∞) | 6,996 ng·h/mL[15]      | 30,771 ng·h/mL[15]     |

The pharmacokinetics of conivaptan were found not to differ significantly based on the patient's volume status (euvolemic vs. hypervolemic) or the presence of congestive heart failure.[15]



#### **Conclusion and Future Directions**

The discovery and development of **conivaptan hydrochloride** marked a paradigm shift in the treatment of hyponatremia, moving from non-specific interventions to a targeted, mechanism-based therapy. Preclinical studies robustly established its dual V1A/V2 antagonism and its efficacy in relevant animal models. Subsequent clinical trials confirmed its ability to safely and effectively raise serum sodium levels in hospitalized patients with euvolemic and hypervolemic hyponatremia. While the oral formulation is not available, the intravenous formulation remains an important tool for acute, in-hospital management. The journey of conivaptan from a novel chemical entity to an approved therapeutic agent serves as a prime example of rational drug design targeting a well-defined pathophysiological mechanism.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Conivaptan (Yamanouchi) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the efficacy and safety of intravenous conivaptan in euvolemic and hypervolemic hyponatremia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Conivaptan: YM 087 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacology of conivaptan hydrochloride (YM087), a novel vasopressin V1A/V2 receptor antagonist] PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of YM087, a potent, nonpeptide human vasopressin V1A and V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel vasopressin dual V1A/V2 receptor antagonist, conivaptan hydrochloride, improves hyponatremia in rats with syndrome of inappropriate secretion of antidiuretic hormone (SIADH) - PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. Efficacy and safety of oral conivaptan: a V1A/V2 vasopressin receptor antagonist, assessed in a randomized, placebo-controlled trial in patients with euvolemic or hypervolemic hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conivaptan: new treatment for hyponatremia PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. karger.com [karger.com]
- 14. Conivaptan for the treatment of hyponatremia PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of conivaptan hydrochloride, a vasopressin V(1A)/V(2)-receptor antagonist, in patients with euvolemic or hypervolemic hyponatremia and with or without congestive heart failure from a prospective, 4-day open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Conivaptan Hydrochloride: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669424#discovery-and-development-of-conivaptan-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





